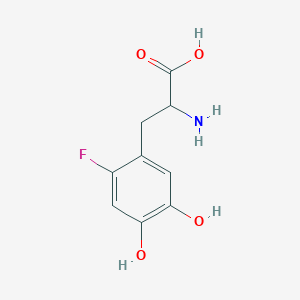

2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid

Description

2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid, also known as 6-Fluoro-D,L-DOPA, is a fluorinated derivative of tyrosine. Its molecular formula is C₉H₁₀FNO₄ (MW: 215.18), with a CAS number of 102034-49-1 . Structurally, it features a fluorine atom at the 2-position of the phenyl ring and hydroxyl groups at the 4,5-positions, distinguishing it from canonical tyrosine derivatives. This compound serves as a critical precursor for radiopharmaceuticals, particularly 6-[¹⁸F]fluorolevodopa, a positron emission tomography (PET) imaging agent used in neurology and oncology . Its synthesis and applications emphasize the role of fluorine substitution in modulating pharmacokinetics and targeting specific biological pathways.

Properties

IUPAC Name |

2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXWQORCRCBOCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869104 | |

| Record name | 2-Fluoro-5-hydroxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid typically involves the fluorination of L-DOPA. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar fluorination techniques with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The catechol moiety can be oxidized to quinones using oxidizing agents like potassium ferricyanide or periodate.

Reduction: The compound can be reduced to its corresponding dihydroxy derivative using reducing agents such as sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium ferricyanide, periodate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like thiols, amines, and alcohols.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

Chemistry

2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it valuable for creating complex organic molecules.

Reactions :

- Oxidation : The catechol moiety can be oxidized to form quinones.

- Reduction : Can be reduced to dihydroxy derivatives.

- Substitution : The fluorine atom can be replaced by other nucleophiles.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium ferricyanide | Quinones |

| Reduction | Sodium borohydride | Dihydroxy derivatives |

| Substitution | Nucleophiles (e.g., amines) | Substituted phenylalanine derivatives |

Biology

In biological research, this compound is studied for its role in neurotransmitter pathways. Its structural similarity to L-DOPA suggests potential effects on neurological functions.

Mechanism of Action :

The compound is metabolized into active metabolites that interact with dopamine receptors, influencing neurotransmitter activity. This mechanism underpins its investigation in neurological studies.

Medicine

The most promising application of this compound lies in its potential use for treating neurological disorders such as Parkinson's disease.

Case Studies :

- A study demonstrated that the compound could enhance dopaminergic signaling in models simulating Parkinson’s disease, suggesting a neuroprotective effect.

- Clinical trials are exploring its efficacy and safety profile compared to traditional L-DOPA therapies.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid involves its conversion to active metabolites that interact with various molecular targets. The compound is believed to be metabolized to fluorinated dopamine, which can then interact with dopamine receptors and other neurotransmitter pathways . This interaction can influence neurological functions and potentially alleviate symptoms of neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid are best understood through comparison with analogous compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Fluorine Position and Bioactivity

- The 2-fluoro substitution in the target compound enhances metabolic stability compared to 3-fluoro analogs (e.g., CAS 403-90-7), where fluorine’s electronegativity and steric effects influence receptor binding .

- In radiopharmaceuticals (e.g., 6-[¹⁸F]fluorolevodopa), the 2-fluoro configuration optimizes blood-brain barrier penetration, critical for neurological imaging .

Halogen vs. Hydroxyl Substitutions

- Chlorine (3,5-dichlorotyrosine) and iodine (3,5-diiodo analog) substitutions introduce bulkier, more lipophilic groups, which may enhance antimicrobial activity but reduce solubility .

- The 4,5-dihydroxyl groups in the target compound mimic catechol structures (as in DOPA), facilitating interactions with dopamine transporters .

Heterocyclic Modifications Replacement of the phenyl ring with a thiophene (C₇H₉NO₂S) alters electronic properties, reducing aromatic π-π interactions but enabling biocatalytic transformations .

Biological Activity

2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid, also known as a derivative of phenylalanine, has garnered attention for its potential biological activities. This compound's structure suggests that it may interact with various biological pathways, making it a subject of interest in pharmacological research.

The chemical formula for this compound is with a molecular weight of 215.18 g/mol. It is characterized by the presence of a fluorine atom and two hydroxyl groups on the aromatic ring, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS No. | 102034-49-1 |

| Molecular Formula | C9H10FNO4 |

| Molecular Weight | 215.18 g/mol |

| Solubility | Varies with solvent |

| Storage Conditions | Store at -80°C for 6 months; -20°C for 1 month |

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. This is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that such compounds could protect cellular components from oxidative damage, which is crucial in preventing various diseases linked to oxidative stress, including cancer and neurodegenerative disorders .

Antiviral Activity

The compound has also shown potential antiviral properties. In vitro studies have suggested that derivatives containing similar functional groups can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes. For instance, preliminary findings indicate that the compound may target specific viral enzymes or proteins essential for the viral life cycle .

Interaction with Enzymes

The interaction of this compound with proteolytic enzymes has been a focal point of research. It has been observed that this compound can act as an inhibitor for certain serine proteases, which are involved in numerous physiological processes, including digestion and immune response. The inhibitory effects were quantified in terms of IC50 values, indicating the concentration required to inhibit enzyme activity by 50%. For example, related compounds showed IC50 values in the low micromolar range against trypsin-like enzymes .

Case Studies

- Case Study on Antioxidant Efficacy : A study conducted on a series of phenolic compounds similar to this compound reported significant reductions in lipid peroxidation levels in cellular models. The results suggested that these compounds could be developed into therapeutic agents aimed at reducing oxidative damage in conditions such as Alzheimer's disease .

- Antiviral Mechanism Investigation : Another research effort focused on elucidating the mechanism of action for antiviral activity. The study employed molecular docking simulations to predict binding affinities between the compound and viral proteins. The findings indicated strong binding interactions, suggesting potential pathways for drug development against specific viral infections .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of 2-Amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid?

- Methodological Answer : Utilize a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For mass spectral validation, reference databases like NIST (National Institute of Standards and Technology) provide standardized fragmentation patterns for fluorinated aromatic amino acids . NMR (¹H/¹³C and ¹⁹F) is critical for confirming fluorine substitution and hydroxyl group positions. Purity can be assessed via reverse-phase HPLC with UV detection at 254 nm, using gradients optimized for polar aromatic compounds.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

- Toxicity Mitigation : Acute toxicity data (e.g., skin/eye irritation) are classified but incomplete; assume hazards similar to fluorinated aromatic analogs (e.g., 4-fluoro-L-phenylalanine) and conduct patch tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for fluorinated aromatic amino acids?

- Methodological Answer :

- Comparative Assays : Perform parallel in vitro toxicity screens (e.g., MTT assays on HepG2 cells) comparing this compound with structurally related molecules like 2-(4-ethylphenyl)propanoic acid or 4-fluoro-L-phenylalanine .

- Dose-Response Studies : Use log-dose curves to identify thresholds for cytotoxicity and oxidative stress markers (e.g., ROS assays) .

- Literature Cross-Validation : Prioritize studies with full experimental details (e.g., MedChemExpress safety reports) over unvalidated sources .

Q. What synthetic strategies are effective for introducing fluorine at the 2-position of the dihydroxyphenyl ring?

- Methodological Answer :

- Direct Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions, with hydroxyl groups protected as tert-butyldimethylsilyl (TBS) ethers .

- Post-Functionalization : Fluorinate pre-synthesized dihydroxyphenyl precursors via Balz-Schiemann reaction, followed by coupling to the amino acid backbone .

- Challenges : Fluorine’s electronegativity may destabilize intermediates; monitor reaction progress via TLC with UV quenching.

Q. What experimental approaches are recommended to study metabolic stability in biological systems?

- Methodological Answer :

- In Vitro Models : Incubate the compound with liver microsomes (human/rat) and quantify parent molecule degradation via LC-MS/MS .

- Isotope Labeling : Synthesize a deuterated or ¹³C-labeled analog to track metabolite formation (e.g., hydroxylated or defluorinated products) .

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric substrates .

Data Contradiction and Validation

Q. How should researchers address the lack of ecological impact data for this compound?

- Methodological Answer :

- Predictive Modeling : Use tools like EPI Suite to estimate biodegradation potential and bioaccumulation factors (logP) .

- Microcosm Studies : Simulate soil/water systems spiked with the compound and monitor degradation via GC-MS or microbial activity assays .

- Comparative Analysis : Leverage data from structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid) to infer environmental behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.